3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
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Description
Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethylphenyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . The trifluoromethyl group can increase the lipophilicity and metabolic stability of a compound .Future Directions
properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIATYKMORVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole |
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